molecular formula C15H13ClO2 B1608674 5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 590376-26-4

5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No. B1608674
M. Wt: 260.71 g/mol
InChI Key: DTSWPXOOODFAQX-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 590376-26-4 . It has a molecular weight of 260.72 and its linear formula is C15H13ClO2 . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde is 1S/C15H13ClO2/c1-11-3-2-4-12(7-11)10-18-15-6-5-14(16)8-13(15)9-17/h2-9H,10H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde is a liquid at room temperature . It has a molecular weight of 260.72 and its linear formula is C15H13ClO2 .

Scientific Research Applications

Catalytic Oxidation Processes

One study explored the chloroperoxidase-catalyzed benzylic hydroxylation , demonstrating the enzyme's specificity and limitations with substrates similar to 5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde. The research showed the enzyme's ability to oxidize specific substrates while being sensitive to additional substituents, revealing insights into enzyme-substrate interactions and potential applications in selective organic synthesis (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Photocatalytic Oxidation

Another significant area of application is in photocatalytic oxidation , where the conversion of benzyl alcohol derivatives (closely related to 5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde) into corresponding aldehydes was achieved with high conversion and selectivity using a TiO2 photocatalyst under O2 atmosphere. This process underscores the importance of photocatalytic reactions in producing valuable chemical intermediates and the role of surface complexes in reaction mechanisms (Higashimoto et al., 2009).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde .

properties

IUPAC Name

5-chloro-2-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-3-2-4-12(7-11)10-18-15-6-5-14(16)8-13(15)9-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSWPXOOODFAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405601
Record name 5-chloro-2-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde

CAS RN

590376-26-4
Record name 5-chloro-2-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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